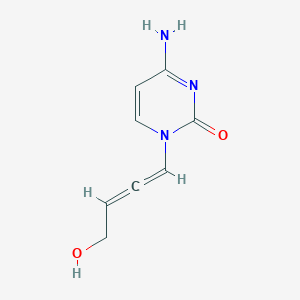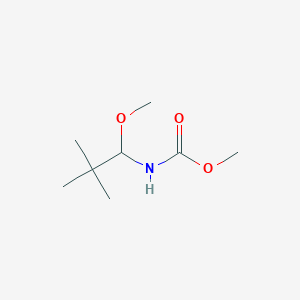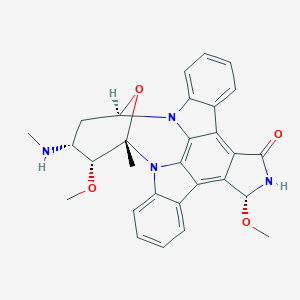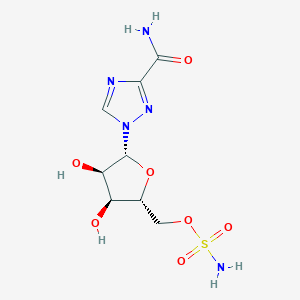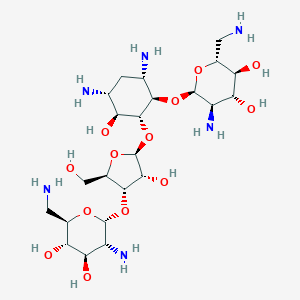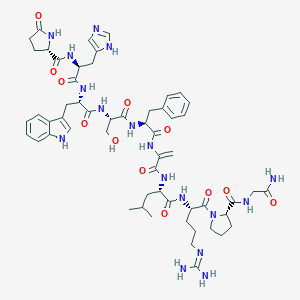![molecular formula C8H13NO2 B040974 Acide 2-aminobicyclo[2.2.1]heptane-2-carboxylique CAS No. 20448-79-7](/img/structure/B40974.png)
Acide 2-aminobicyclo[2.2.1]heptane-2-carboxylique
Vue d'ensemble
Description
Le bicyclo[2.1.1]hexane, communément appelé BCH, est un composé bicyclique ponté saturé.
Applications De Recherche Scientifique
Le BCH a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Le BCH est utilisé comme bloc de construction pour la synthèse de composés chimiques complexes.
Mécanisme d'action
Le BCH exerce ses effets en inhibant les transporteurs d'acides aminés du système L, qui sont responsables de l'absorption des acides aminés neutres dans les cellules. Cette inhibition conduit à la privation d'acides aminés essentiels, ce qui entraîne la suppression de la croissance cellulaire et l'induction de l'apoptose dans les cellules cancéreuses . Les cibles moléculaires impliquées dans ce mécanisme comprennent LAT1 et LAT2, qui sont des isoformes des transporteurs d'acides aminés du système L .
Mécanisme D'action
Target of Action
The primary target of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid , also known as 2-Amino-2-norbornanecarboxylic acid , is the large amino acid transporters . These transporters play a crucial role in the transport of amino acids across cell membranes .
Mode of Action
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid acts as an inhibitor of these large amino acid transporters . By inhibiting these transporters, it disrupts the normal transport of amino acids across the cell membrane .
Result of Action
The inhibition of large amino acid transporters by 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid can potentially suppress tumor progression and apoptosis . This suggests that the compound may have potential anti-tumor activity .
Analyse Biochimique
Biochemical Properties
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid plays a significant role in biochemical reactions. It is known to inhibit the LAT1, which is crucial for the cellular uptake of amino acids . This interaction with LAT1 can influence various biochemical processes, including mTOR phosphorylation .
Cellular Effects
The effects of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid on cells are profound. By inhibiting LAT1, it can significantly suppress the cellular uptake of amino acids, leading to the suppression of cancer growth and induction of apoptosis . This indicates that 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects through binding interactions with biomolecules, specifically LAT1 . By inhibiting LAT1, it can significantly reduce the cellular uptake of amino acids and mTOR phosphorylation . This can lead to changes in gene expression and induce the suppression of cancer growth and apoptosis .
Temporal Effects in Laboratory Settings
Its role as a LAT1 inhibitor suggests potential long-term effects on cellular function, particularly in the context of cancer cell growth and apoptosis .
Metabolic Pathways
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is involved in the metabolic pathways related to amino acid transport, specifically through its interaction with LAT1 . This could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid within cells and tissues are likely mediated through its interaction with LAT1
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de bicyclo[2.1.1]hexanes polysubstitués implique une réaction de cycloaddition photocatalytique. Cette méthode permet d'accéder à des bicyclo[2.1.1]hexanes avec des motifs de substitution distincts. La réaction est simple d'un point de vue opérationnel et permet la préparation d'espèces fonctionnalisées sur le pont .
Méthodes de production industrielle
La production industrielle de BCH et de ses analogues peut être réalisée à partir de précurseurs peu coûteux. Cette voie de synthèse permet la préparation stéréosélective de l'isomère biologiquement actif de ces composés. La stéréochimie en position 4’ du nucléoside peut être contrôlée pour produire du BCH enrichi en énantiomère et ses analogues .
Analyse Des Réactions Chimiques
Types de réactions
Le BCH subit divers types de réactions chimiques, notamment :
Oxydation : Le BCH peut être oxydé pour former différents produits en fonction des réactifs et des conditions utilisés.
Réduction : Les réactions de réduction peuvent modifier la structure du BCH, conduisant à la formation de différents dérivés.
Substitution : Les réactions de substitution impliquent le remplacement d'un ou plusieurs atomes dans la molécule de BCH par d'autres atomes ou groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions du BCH comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions de ces réactions peuvent varier considérablement, selon les produits souhaités et la réaction spécifique réalisée .
Principaux produits formés
Les principaux produits formés à partir des réactions du BCH comprennent divers dérivés substitués, qui peuvent être utilisés comme blocs de construction pour une synthèse chimique ultérieure .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires au BCH comprennent d'autres composés bicycliques pontés tels que le bicyclo[1.1.1]pentane et le bicyclo[3.1.1]heptane .
Unicité du BCH
Le BCH est unique en raison de ses motifs de substitution distincts et de sa capacité à explorer l'espace chimique inaccessible aux motifs aromatiques. La fonctionnalisation des positions du pont dans le BCH offre des opportunités pour la conception de médicaments et le développement de nouveaux composés chimiques .
Propriétés
IUPAC Name |
2-aminobicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUVBVXDFRDIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942624 | |
| Record name | 2-Aminonorbornane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20448-79-7, 39669-35-7 | |
| Record name | 2-Aminobicyclo(2,2,1)heptane-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020448797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039669357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminonorbornane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid?
A1: 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) has a molecular formula of C8H13NO2 and a molecular weight of 155.20 g/mol.
Q2: Is 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid chiral?
A: Yes, BCH is a chiral molecule, existing as four stereoisomers. Its insulin-releasing activity is stereospecific, with the (−)-b-aminobicycloheptane carboxylic acid isomer exhibiting the most potent activity. []
Q3: What is the primary target of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid in biological systems?
A: BCH primarily targets the L-type amino acid transporter (LAT) family. These transporters are responsible for the sodium-independent transport of large, neutral amino acids across cell membranes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: How does 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid interact with its target?
A: BCH acts as a competitive inhibitor of LATs, binding to the transporter and preventing the uptake of natural amino acids like leucine, isoleucine, phenylalanine, and tyrosine. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: What are the downstream effects of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid inhibiting L-type amino acid transporters?
A5: Inhibiting LATs with BCH can have various downstream effects, depending on the cell type and experimental context. Some observed effects include:
- Reduced amino acid uptake: BCH directly reduces the cellular uptake of LAT substrates, impacting protein synthesis and cellular metabolism. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Altered insulin release: In pancreatic beta cells, BCH can both stimulate and inhibit insulin release depending on the experimental conditions. It has been shown to activate glutamate dehydrogenase, influencing insulin secretion. [, , , ]
- Changes in glutathione metabolism: BCH can indirectly affect glutathione efflux from hepatocytes, potentially by interacting with methionine transport. []
- Modulation of methylmercury uptake: BCH can inhibit the transport of methylmercury across the blood-brain barrier, suggesting that methylmercury may utilize LATs for CNS entry. []
Q6: Is 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid specific to a particular L-type amino acid transporter subtype?
A: While BCH exhibits broad inhibition of LATs, studies suggest some preference for specific subtypes. For instance, it shows significant inhibition of LAT1 and LAT2, both involved in the transport of large neutral amino acids. [, ] It also interacts with system L2, another Na+-independent transporter system. []
Q7: How is 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid used in scientific research?
A7: BCH is widely used as a pharmacological tool to:
- Characterize amino acid transport systems: Researchers employ BCH to identify and differentiate between various amino acid transporters in different cell types and tissues. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Study the role of LATs in specific physiological processes: By selectively inhibiting LATs with BCH, researchers can investigate their involvement in processes such as insulin secretion, nutrient uptake, and neurotransmitter release. [, , , , , ]
- Develop novel drug delivery strategies: Understanding the interaction of BCH with LATs can provide insights for designing drug delivery systems that utilize these transporters to enhance drug uptake into specific cells or tissues. [, ]
Q8: Are there any other research areas where 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is relevant?
A8: Yes, BCH has also been explored in the development of:
- Anti-cancer agents: Researchers are investigating the potential of targeting LAT1, which is overexpressed in several cancers, with BCH-derived compounds as a novel therapeutic strategy. [, , ]
- Probes for imaging techniques: Studies have explored the use of radiolabeled BCH analogs for visualizing tumors with positron emission tomography (PET). []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B40892.png)


